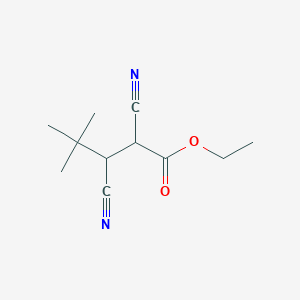

Ethyl 2,3-dicyano-4,4-dimethylpentanoate

Description

Properties

CAS No. |

52685-35-5 |

|---|---|

Molecular Formula |

C11H16N2O2 |

Molecular Weight |

208.26 g/mol |

IUPAC Name |

ethyl 2,3-dicyano-4,4-dimethylpentanoate |

InChI |

InChI=1S/C11H16N2O2/c1-5-15-10(14)8(6-12)9(7-13)11(2,3)4/h8-9H,5H2,1-4H3 |

InChI Key |

KSRNRCCXJREBKS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C#N)C(C#N)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Carboxylic Acid Precursor

The dicyano acid precursor, 2,3-dicyano-4,4-dimethylpentanoic acid, is typically synthesized via cyanation of 4,4-dimethylpentan-2,3-dione. This diketone undergoes nucleophilic attack by cyanide ions at both carbonyl groups, facilitated by acidic or basic conditions. For example, treatment with sodium cyanide (NaCN) in aqueous ethanol at 60–80°C for 12–24 hours replaces the carbonyl oxygens with cyano groups, yielding the dicyano acid.

Reaction Conditions:

Acid-Catalyzed Esterification

The carboxylic acid is esterified with ethanol using sulfuric acid (H₂SO₄) as a catalyst under reflux. This Fischer esterification proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by ethanol and subsequent dehydration.

Optimized Protocol:

- Combine 2,3-dicyano-4,4-dimethylpentanoic acid (1 mol), ethanol (5 mol), and H₂SO₄ (0.1 mol) in a round-bottom flask.

- Reflux at 78–85°C for 6–8 hours.

- Neutralize excess acid with sodium bicarbonate (NaHCO₃).

- Isolate the ester via vacuum distillation (bp 120–125°C at 15 mmHg).

Performance Metrics:

Cyanohydrin Formation and Subsequent Esterification

Cyanohydrin Synthesis from Diketones

4,4-Dimethylpentan-2,3-dione reacts with hydrogen cyanide (HCN) or sodium cyanide (NaCN) to form a bis-cyanohydrin intermediate. This step exploits the electrophilicity of the diketone’s carbonyl groups, which undergo nucleophilic addition by cyanide ions.

Mechanistic Pathway:

- Nucleophilic Addition: Cyanide attacks the carbonyl carbon, forming a tetrahedral intermediate.

- Proton Transfer: The intermediate stabilizes via proton exchange, yielding the cyanohydrin.

- Repeat: The second carbonyl undergoes identical cyanation.

Challenges:

Esterification of the Cyanohydrin

The bis-cyanohydrin is esterified with ethanol under acidic conditions. Sulfuric acid catalyzes the dehydration of the hydroxyl groups, forming the ester linkages.

Reaction Setup:

- Substrate: Bis-cyanohydrin (1 mol)

- Alcohol: Ethanol (4 mol)

- Catalyst: H₂SO₄ (0.2 mol)

- Temperature: 70°C, 4 hours

Outcome:

Nucleophilic Addition-Cyanation Approach

Michael Addition with Ethyl Cyanoacetate

Ethyl cyanoacetate serves as a Michael donor in reactions with α,β-unsaturated esters. For example, ethyl 4,4-dimethylpent-2-enoate reacts with ethyl cyanoacetate in the presence of a base (e.g., piperidine) to form a γ-cyano adduct. Subsequent cyanation at the β-position introduces the second nitrile group.

Stepwise Procedure:

- Michael Addition:

- Substrates: Ethyl cyanoacetate (1.2 mol), ethyl 4,4-dimethylpent-2-enoate (1 mol)

- Base: Piperidine (0.05 mol)

- Solvent: Toluene

- Temperature: 110°C, 8 hours

- Yield: 75%

Aldol Condensation Followed by Cyanation

A Claisen-Schmidt condensation between ethyl cyanoacetate and 3,3-dimethylbutanal generates an α,β-unsaturated intermediate. Cyanation via NaCN introduces the second nitrile group.

Key Parameters:

- Aldol Catalyst: Sodium ethoxide (NaOEt)

- Cyanation Solvent: Methanol/water

- Overall Yield: 55–60%

Industrial Production and Scalability

Continuous Flow Esterification

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and mixing efficiency. Preheated streams of 2,3-dicyano-4,4-dimethylpentanoic acid and ethanol are combined in a microreactor at 100°C, with residence times of 10–15 minutes.

Advantages:

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Cost | Scalability |

|---|---|---|---|---|

| Acid-Catalyzed Esterification | 85% | 95% | Low | High |

| Cyanohydrin Pathway | 70% | 90% | Moderate | Moderate |

| Michael Addition-Cyanation | 60% | 85% | High | Low |

| Continuous Flow | 90% | 98% | High | Very High |

Trade-offs:

- Esterification: Optimal for small-scale labs due to simplicity.

- Continuous Flow: Preferred industrially for throughput but requires significant capital investment.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-dicyano-4,4-dimethylpentanoate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the cyano groups to amines.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of 2,3-dicyano-4,4-dimethylpentanoic acid.

Reduction: Formation of 2,3-diamino-4,4-dimethylpentanoate.

Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 2,3-dicyano-4,4-dimethylpentanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive cyano groups.

Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 2,3-dicyano-4,4-dimethylpentanoate exerts its effects involves interactions with various molecular targets. The cyano groups can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can modulate biological pathways and chemical processes, making the compound useful in various applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Ethyl 2-Diazo-3-hydroxy-4,4-dimethylpentanoate

- Structure: Replaces cyano groups with diazo (-N₂) and hydroxyl (-OH) groups at positions 2 and 3.

- Properties: Physical State: Yellow liquid (vs. solid for the dicyano analog) . Reactivity: The diazo group enables [3+2] cycloadditions, while the hydroxyl group participates in hydrogen bonding, altering solubility .

- Synthesis: Prepared via aldol addition, contrasting with cyanation steps required for the dicyano compound .

Ethyl 4,4-Dimethyl-3-oxopentanoate (Ethyl Pivaloylacetate)

- Structure: Features a ketone (-C=O) at position 3 instead of cyano groups.

- Properties: Applications: Widely used as a ketone donor in Claisen condensations. The absence of cyano groups reduces electrophilicity at C2/C3 . Boiling Point: Lower than the dicyano analog due to reduced polarity .

(S)-Methyl 2-Amino-4,4-dimethylpentanoate

- Structure: Substitutes cyano groups with an amino (-NH₂) group at position 2.

- Properties: Stereochemistry: Chiral center at C2 influences enantioselective synthesis . Reactivity: The amino group acts as a nucleophile, enabling peptide coupling, unlike the electrophilic cyano groups in the dicyano compound .

Steric and Electronic Effects

- Steric Hindrance: The 4,4-dimethyl groups in all analogs induce steric hindrance, slowing reactions at the β-position. However, the dicyano compound’s planar cyano groups may reduce steric bulk compared to bulkier substituents like diazo or benzyloxyimino groups .

- Electronic Effects: Cyano groups withdraw electron density, activating adjacent carbons for nucleophilic attack. In contrast, ketones (e.g., Ethyl pivaloylacetate) deactivate via conjugation, and amino groups donate electrons .

Q & A

What synthetic methodologies are effective for introducing cyano groups into 4,4-dimethylpentanoate esters?

Basic Research Question

The introduction of cyano groups into ester frameworks often employs diazo intermediates or nucleophilic substitution. For example, (Z)-methyl 3-((benzyloxy)imino)-2-diazo-4,4-dimethylpentanoate was synthesized via diazo transfer reactions, followed by characterization using H NMR, C NMR, and HRMS to confirm regiochemistry and purity . Alternatively, cyclopropanol ring-opening reactions (e.g., trans-2,3-di-tert-butylcyclopropanone hemiketals) under basic conditions (sodium ethoxide in methanol or ethylene glycol) yield esters with retention of stereochemistry, as confirmed by deuterium labeling and NMR analysis .

Methodological Note : Optimize reaction conditions (e.g., solvent polarity, base strength) to control regioselectivity. Use HRMS for precise mass validation and H/C NMR to track substituent placement.

How do solvent systems influence stereochemical outcomes during ester synthesis?

Advanced Research Question

Solvent dielectric properties critically impact stereochemical pathways. In cyclopropanol ring-opening reactions, low-dielectric solvents (e.g., tert-butyl alcohol) favor retention (>97% retention in trans-2,3-di-tert-butylcyclopropanone), while high-dielectric solvents (ethylene glycol) induce partial inversion . This solvent-dependent behavior is attributed to ion-pair stabilization in dissociating media. For nitrile-functionalized esters like Ethyl 2,3-dicyano-4,4-dimethylpentanoate, polar aprotic solvents (DMF, DMSO) may enhance electrophilic substitution rates at the α-carbon.

Methodological Note : Use deuterated solvents in kinetic studies to track stereochemical pathways via NMR isotope effects. Compare retention/inversion ratios across solvents to infer mechanistic details.

What spectroscopic techniques are most reliable for characterizing nitrile-functionalized esters?

Basic Research Question

Key techniques include:

- NMR Spectroscopy : H NMR identifies proton environments (e.g., methyl groups at δ 1.21 ppm in 4,4-dimethylpentanoate derivatives ), while C NMR confirms nitrile carbons (δ ~115–120 ppm).

- HRMS : Validates molecular ion peaks (e.g., [M+H] at m/z 290.1510 for diazo intermediates ).

- IR Spectroscopy : Detects nitrile stretches (~2200–2260 cm) and ester carbonyls (~1720–1750 cm).

Methodological Note : For ambiguous peaks, use 2D NMR (COSY, HSQC) to resolve overlapping signals. Cross-validate with computational methods (DFT) for electronic structure confirmation.

How can researchers resolve contradictions in reaction mechanisms under varying conditions?

Advanced Research Question

Contradictions often arise from competing reaction pathways. For example, cyclopropanol ring-opening exhibits retention in tert-butyl alcohol but inversion in ethylene glycol due to solvent-mediated ion-pair dynamics . To resolve such discrepancies:

Isotopic Labeling : Use O or deuterated reagents to trace proton transfer steps.

Kinetic Profiling : Monitor reaction progress via in situ FTIR or GC-MS to identify intermediates.

Computational Modeling : Apply DFT to compare transition-state energies for retention vs. inversion pathways.

Methodological Note : Combine experimental data (e.g., NMR kinetics) with computational results to construct free-energy diagrams.

What physicochemical properties are critical for handling Ethyl 2,3-dicyano-4,4-dimethylpentanoate?

Basic Research Question

Key properties include:

- Boiling Point : Esters with similar structures (e.g., Ethyl 4,4-dimethyl-3-oxopentanoate) exhibit boiling points ~188°C under reduced pressure .

- Solubility : Nitrile groups enhance polarity; expect solubility in polar aprotic solvents (acetonitrile, DMF).

- Stability : Avoid strong bases or nucleophiles that may hydrolyze the ester or cyano groups.

Methodological Note : Perform differential scanning calorimetry (DSC) to assess thermal stability. Use logP calculations to predict partitioning behavior in biphasic systems.

What strategies mitigate side reactions during nitrile group installation?

Advanced Research Question

Nitrile installation via nucleophilic substitution (e.g., using KCN or TMSCN) risks hydrolysis or overalkylation. Mitigation strategies include:

- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups).

- Low-Temperature Reactions : Conduct reactions at −78°C to suppress competing pathways.

- Catalytic Methods : Use transition-metal catalysts (e.g., Pd/Cu) for regioselective cyanation .

Methodological Note : Monitor reaction progress via TLC or inline IR. Quench aliquots at intervals to analyze intermediates by GC-MS.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.